GSK2982772

Description

RIPK1 inhibito

Structure

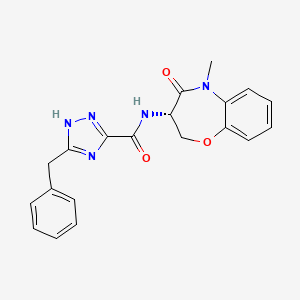

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPAFUINURXJSG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622848-92-3 | |

| Record name | GSK-2982772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2982772 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2982772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] GSK2982772 is a first-in-class, potent, and highly selective, orally active, ATP-competitive inhibitor of RIPK1 kinase.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound, with the chemical formula C20H19N5O, is a benzoxazepinone-based compound.[1][5] It was identified through the optimization of a hit from a DNA-encoded library.[1][2]

| Property | Value | Reference |

| CAS No. | 1622848-92-3 | [3] |

| Molecular Formula | C20H19N5O | [5] |

| Molecular Weight | 377.40 | [4] |

| Solubility | DMSO: ≥ 100 mg/mL (264.97 mM) | [5] |

Mechanism of Action and Signaling Pathways

RIPK1 is a multifaceted protein that functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[6][7][8] Its kinase activity is crucial for the induction of two distinct forms of programmed cell death: apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[7][9][10]

Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB.[8] Alternatively, under certain conditions, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the cellular outcome.

-

Apoptosis: In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex (Complex IIa), leading to caspase-8-mediated apoptosis.[6][9]

-

Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant, leading to the formation of the necrosome (Complex IIb) with RIPK3.[6][9] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[6][7]

This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis.[1]

RIPK1 Signaling Pathways and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human RIPK1 with high selectivity over a broad range of other kinases.

| Target | IC50 (nM) | Selectivity | Reference |

| Human RIPK1 | 16 | - | [3][4] |

| Monkey RIPK1 | 20 | - | [3] |

| Kinase Panel (>339 kinases) | - | >1,000-fold at 10 µM | [3][5] |

| hERG | 195,000 | - | [3][5] |

| hPXR (EC50) | 13,000 | - | [3][5] |

Preclinical In Vivo Efficacy

In a mouse model of TNF-induced systemic inflammatory response syndrome, oral administration of this compound provided significant protection against hypothermia.

| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |

| 3 | 68 | [3] |

| 10 | 80 | [3] |

| 50 | 87 | [3] |

In a TNF/zVAD-induced necroptosis model, this compound also demonstrated dose-dependent protection.

| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |

| 3 | 13 | [3] |

| 10 | 63 | [3] |

| 50 | 93 | [3] |

Pharmacokinetics in Healthy Volunteers (Phase I)

A first-in-human, randomized, placebo-controlled, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[11][12]

| Dose | Key Findings | Reference |

| Single Ascending Doses (0.1-120 mg) | Approximately linear pharmacokinetics. | [11][12] |

| Repeat Doses (20 mg QD to 120 mg BID for 14 days) | No evidence of drug accumulation. >90% RIPK1 target engagement achieved with 60 mg and 120 mg BID regimens. | [11][12][13] |

The most common adverse events reported were mild contact dermatitis and headache.[11][12]

Clinical Efficacy (Phase IIa)

This compound has been evaluated in several Phase IIa clinical trials for inflammatory diseases.

| Disease | Study Design | Key Findings | Reference |

| Ulcerative Colitis (NCT02903966) | Randomized, double-blind, placebo-controlled. This compound 60 mg TID for 42 days. | Generally well-tolerated but showed no significant difference in efficacy compared to placebo.[14][15][16] | [14][15][16] |

| Rheumatoid Arthritis (NCT02858492) | Randomized, placebo-controlled. This compound 60 mg BID or TID for 84 days. | Failed to show clinical benefit compared to placebo. | [14] |

| Psoriasis | Randomized, placebo-controlled. | Reductions in epidermal thickness and T-cell infiltration in psoriatic skin compared with placebo. | [17] |

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of this compound against RIPK1 using a commercially available assay that measures ADP production.[18][19]

Workflow for the RIPK1 Kinase Inhibition Assay.

Materials:

-

Recombinant human RIPK1 (BPS Bioscience, Cat. No. 40291)[20]

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Methodology:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of RIPK1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., myelin basic protein) and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (TEAR1 Assay)

This immunoassay was developed to measure the direct binding of benzoxazepinone-class RIPK1 inhibitors, like this compound, to RIPK1 in cells and tissues.[21]

Principle: The assay utilizes two antibodies: one that recognizes the total RIPK1 protein and another that specifically binds to the free, unbound form of RIPK1. The binding of this compound to RIPK1 induces a conformational change that prevents the "free-RIPK1" antibody from binding. The percentage of target engagement is calculated from the ratio of free to total RIPK1.[21]

Principle of the TEAR1 Target Engagement Assay.

Methodology (General Outline):

-

Lyse cells or homogenize tissues treated with this compound.

-

Perform two separate immunoassays in parallel: one to measure total RIPK1 and one to measure free RIPK1.

-

In the "total RIPK1" assay, use an antibody that binds to RIPK1 irrespective of this compound binding.

-

In the "free RIPK1" assay, use an antibody whose binding is blocked by the conformational change induced by this compound.

-

Quantify the amount of bound antibody in each assay using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of target engagement based on the reduction in the "free RIPK1" signal relative to the "total RIPK1" signal.

Conclusion

This compound is a well-characterized, selective inhibitor of RIPK1 kinase with demonstrated target engagement in humans. While it has shown a favorable safety profile, clinical efficacy in some inflammatory conditions like ulcerative colitis and rheumatoid arthritis has not been established with the tested regimens.[14][15] However, the promising results in psoriasis suggest that RIPK1 inhibition remains a viable therapeutic strategy for certain inflammatory diseases.[17] The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on RIPK1 inhibitors and the broader field of inflammation and cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 13. researchgate.net [researchgate.net]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2982772 in Inhibiting Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a first-in-class, orally active, and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[1][3] Its kinase activity is a key driver of pro-inflammatory cytokine production, making it a compelling therapeutic target for a range of immune-mediated inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the role of this compound in inhibiting cytokine production, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway

This compound functions as a potent and highly specific inhibitor of RIPK1 kinase activity.[1] It binds to an allosteric pocket of the RIPK1 kinase domain, distinct from the ATP-binding site, classifying it as a type III kinase inhibitor.[1] This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent activation.

The activation of RIPK1 is a key event in the signaling cascade initiated by various stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1. In this pathway, RIPK1 acts as a scaffold protein in Complex I, which can lead to the activation of NF-κB and cell survival. However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 kinase activity drives the formation of the necrosome (Complex IIb), leading to programmed necrosis (necroptosis) and a robust inflammatory response characterized by the production of pro-inflammatory cytokines.

By inhibiting the kinase function of RIPK1, this compound effectively blocks these downstream inflammatory consequences. This includes the suppression of TNF-dependent cellular responses and the reduction of cytokine production.[1][3]

Quantitative Data on Cytokine Inhibition

The inhibitory activity of this compound on cytokine production has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity

| Assay Type | Species | IC50 (nM) | Reference |

| RIPK1 FP Binding Assay | Human | 6.3 | [1] |

| RIPK1 ADP-Glo Assay | Human | 16 | [3] |

| RIPK1 FP Binding Assay | Monkey | 20 | [3] |

Table 2: Inhibition of Cytokine Production in Cellular Assays

| Assay System | Cytokine(s) Inhibited | IC50 (nM) | Reference |

| Human Whole Blood Stimulation Assay | MIP-1β | 2 | [1] |

| Cynomolgus Monkey Whole Blood Stimulation Assay | Not specified | 4 | [1] |

| Human Ulcerative Colitis Explants | IL-1β, IL-6 | Concentration-dependent reduction | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on cytokine production.

RIPK1 Kinase Inhibition Assays

Two primary in vitro assays were utilized to determine the potency of this compound against RIPK1 kinase.

1. RIP1 Kinase Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the inhibitor to the RIPK1 kinase domain.

-

Principle: A fluorescently labeled ligand binds to the RIPK1 kinase domain, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete for binding, displacing the fluorescent ligand and causing a decrease in polarization.

-

Protocol Outline:

-

Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled ATP-competitive ligand.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated from the resulting dose-response curves.

-

2. ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

-

Protocol Outline:

-

The RIPK1 kinase reaction is set up with the enzyme, substrate (e.g., myelin basic protein), and ATP.

-

This compound at various concentrations is added to the reaction wells.

-

The reaction is incubated to allow for ATP hydrolysis.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured, and IC50 values are determined.

-

Human Whole Blood Stimulation Assay

This ex vivo assay assesses the ability of this compound to inhibit cytokine production in a more physiologically relevant environment.

-

Principle: Whole blood is stimulated to induce necroptosis and cytokine release in a RIPK1-dependent manner. The inhibitory effect of this compound on the production of specific cytokines is then measured.

-

Protocol Outline:

-

Freshly drawn human whole blood is collected in heparinized tubes.

-

The blood is pre-incubated with various concentrations of this compound.

-

Necroptosis is induced by stimulating the blood with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk).

-

The samples are incubated to allow for cytokine production.

-

Plasma is separated by centrifugation.

-

The concentrations of cytokines (e.g., MIP-1α, MIP-1β) in the plasma are quantified using a suitable immunoassay, such as a Meso Scale Discovery (MSD) platform.

-

The IC50 for cytokine inhibition is determined.

-

Human Ulcerative Colitis Explant Culture

This ex vivo model utilizes patient-derived tissue to assess the effect of this compound on the spontaneous release of inflammatory cytokines.

-

Principle: Intestinal mucosal biopsies from patients with active ulcerative colitis spontaneously release elevated levels of pro-inflammatory cytokines. This system is used to evaluate the ability of a compound to reduce this spontaneous inflammation.

-

Protocol Outline:

-

Endoscopic biopsies are obtained from inflamed regions of the colon of patients with ulcerative colitis.

-

The biopsies are cultured in serum-free medium.

-

This compound is added to the culture medium at various concentrations.

-

The explants are cultured for a defined period (e.g., 24 hours).

-

The culture supernatants are collected.

-

The concentrations of cytokines such as IL-1β and IL-6 in the supernatants are measured by ELISA or other immunoassays.

-

The concentration-dependent reduction in cytokine levels is determined.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Through this mechanism, it effectively blocks the signaling pathways that lead to the production of key pro-inflammatory cytokines. Preclinical in vitro and ex vivo data demonstrate its ability to inhibit TNF-α-induced cytokine release and reduce the spontaneous secretion of cytokines from diseased tissue. These findings have provided a strong rationale for the clinical development of this compound in a variety of inflammatory disorders. While clinical trials have shown that the desired level of target engagement is achievable, the translation of this pharmacological activity into clinical efficacy has been variable across different diseases, highlighting the complexity of these conditions and the specific role of the RIPK1 pathway in their pathogenesis. Further research will continue to delineate the therapeutic potential of RIPK1 inhibition with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2982772: A Deep Dive into its Modulation of TNF-Mediated Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity. Its signaling through TNF receptor 1 (TNFR1) can lead to divergent cellular outcomes, including cell survival, apoptosis, and a regulated form of necrosis known as necroptosis. The dysregulation of TNF-mediated cell death pathways is implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that dictates cell fate downstream of TNFR1.[1][3][4] this compound is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase activity.[1][5] This technical guide provides an in-depth analysis of this compound's effect on TNF-mediated cell death, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound selectively binds to an allosteric pocket within the kinase domain of RIPK1, thereby inhibiting its catalytic activity.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis and can also contribute to certain forms of apoptosis.[1][3] By inhibiting RIPK1 kinase, this compound effectively blocks the downstream signaling events that lead to these forms of programmed cell death.[6] It is important to note that RIPK1 also possesses a scaffolding function, which is independent of its kinase activity and is involved in pro-survival NF-κB signaling.[4] this compound's mechanism as a kinase inhibitor allows it to specifically target the cell death-inducing functions of RIPK1.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human RIPK1 | ADP-Glo Kinase Assay | 16 | [5] |

| Monkey RIPK1 | ADP-Glo Kinase Assay | 20 | [5] |

| Human RIPK1 | Fluorescence Polarization Binding | 1.6 |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |

| U937 (human monocytic) | Necroptosis Assay | TNFα + QVD-OPh | 6.3 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)

| Dose (mg/kg, oral) | Protection from Temperature Loss (%) |

| 3 | 68 |

| 10 | 80 |

| 50 | 87 |

Signaling Pathways

The following diagrams illustrate the TNF-mediated signaling pathways and the point of intervention for this compound.

Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis, with the inhibitory action of this compound on RIPK1 kinase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Recombinant human RIPK1 kinase domain

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a multi-well plate, add the RIPK1 enzyme to the kinase buffer.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

-

Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

References

The Discovery and Development of GSK2982772: A RIPK1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK2982772 is a potent and selective, orally active, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Identified from a DNA-encoded library, this first-in-class clinical candidate was developed by GlaxoSmithKline for the treatment of chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the relevant signaling pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development. While demonstrating promising preclinical activity and target engagement in early clinical phases, this compound ultimately did not show significant clinical efficacy in Phase 2a studies for these indications, leading to the discontinuation of its development for these specific autoimmune conditions.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis.[1] Its central role in signaling downstream of various immune receptors, such as the tumor necrosis factor receptor 1 (TNFR1), has positioned it as an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] this compound was developed as a first-in-class, selective inhibitor of RIPK1 kinase activity, with the therapeutic goal of mitigating the inflammatory processes driven by this pathway.[4]

Discovery and Preclinical Development

This compound was identified through the screening of a DNA-encoded library, a technology that enables the rapid exploration of vast chemical space. The initial hit, a benzoxazepinone, demonstrated high potency and selectivity for RIPK1.[4] Lead optimization efforts focused on improving physicochemical and pharmacokinetic properties, leading to the selection of this compound.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6] This binding prevents the autophosphorylation of RIPK1, a critical step in its activation, thereby inhibiting downstream signaling events that lead to inflammation and necroptosis.[6]

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human and monkey RIPK1 with IC50 values of 16 nM and 20 nM, respectively.[7] The compound exhibited remarkable selectivity, showing over 1,000-fold greater selectivity for RIPK1 over a panel of more than 339 other kinases at a concentration of 10 µM.[7]

| Parameter | Value | Species |

| IC50 | 16 nM | Human |

| IC50 | 20 nM | Monkey |

| Kinase Selectivity | >1,000-fold vs. >339 kinases at 10 µM | - |

| Table 1: In Vitro Potency and Selectivity of this compound |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species, demonstrating good oral bioavailability and a favorable profile for further development.

| Species | Free Fraction in Blood |

| Rat | 4.2% |

| Dog | 11% |

| Cynomolgus Monkey | 11% |

| Human | 7.4% |

| Table 2: Preclinical and Human Pharmacokinetic Parameters of this compound.[7] |

In Vivo Efficacy

In a preclinical model of TNF-induced systemic inflammatory response syndrome in mice, oral administration of this compound provided significant protection from hypothermia, a key indicator of the inflammatory cascade.

| Dose (mg/kg) | Protection from Temperature Loss (6h) |

| 3 | 68% |

| 10 | 80% |

| 50 | 87% |

| Table 3: In Vivo Efficacy of this compound in a TNF-Induced Inflammation Model.[7] |

Experimental Protocols

RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

Methodology: A common method for assessing RIPK1 kinase activity is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents: Recombinant human RIPK1 enzyme, myelin basic protein (MBP) as a substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure:

-

This compound is serially diluted in DMSO and then further diluted in kinase assay buffer.

-

RIPK1 enzyme and MBP substrate are mixed in the kinase assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The amount of phosphorylated MBP is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

U937 Cell Necroptosis Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Methodology: Human U937 monocytic cells are a well-established model for studying necroptosis.

-

Cell Culture: U937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are pre-treated with serial dilutions of this compound for 1 hour.

-

Necroptosis is induced by the addition of a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.

-

The plates are incubated for 24-48 hours.

-

Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

-

-

Data Analysis: The EC50 value, representing the concentration of this compound that provides 50% protection from necroptosis, is determined from the dose-response curve.

Cytokine Production Inhibition Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.

Methodology: This assay can be performed using various cell types, including peripheral blood mononuclear cells (PBMCs) or whole blood.

-

Sample Collection and Preparation: Fresh human whole blood is collected in heparinized tubes.

-

Procedure:

-

Aliquots of whole blood are pre-incubated with different concentrations of this compound for 1 hour.

-

Inflammation is stimulated by adding an agonist such as lipopolysaccharide (LPS) or a combination of TNF-α and a caspase inhibitor.

-

The samples are incubated for a specified period (e.g., 6-24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma are measured using a multiplex immunoassay platform (e.g., Luminex) or ELISA.

-

-

Data Analysis: The IC50 values for the inhibition of each cytokine are calculated from the dose-response curves.

RIPK1 Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in mediating inflammatory and cell death signaling pathways.

Caption: Simplified overview of the RIPK1 signaling pathway.

Caption: High-level experimental workflow for this compound development.

Clinical Development

This compound advanced into Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with moderate to severe plaque psoriasis (NCT02776033), rheumatoid arthritis (NCT02858492), and active ulcerative colitis (NCT02903966).[5][8][9]

Clinical Trial Design

The Phase 2a studies were multicenter, randomized, double-blind, placebo-controlled trials.[5][8][9] Patients received oral doses of this compound or placebo for a specified duration, typically 12 weeks.[5][8]

Clinical Efficacy Outcomes

Despite achieving target engagement and demonstrating a generally well-tolerated safety profile, this compound did not show a significant clinical benefit over placebo in any of the three indications studied.

Psoriasis (NCT02776033):

-

Primary Endpoint: Change from baseline in Psoriasis Area and Severity Index (PASI) score.

-

Results: No statistically significant difference was observed in the proportion of patients achieving PASI 75 (a 75% reduction in PASI score) between the this compound and placebo groups.[10][11] In a study with a modified-release formulation, the posterior median for achieving PASI75 at week 12 was 1.8% for this compound versus 4.9% for placebo.[11]

| Outcome | This compound (60 mg BID/TID) | Placebo |

| Plaque Lesion Severity Sum (PLSS) Improvement | Observed with BID dosing | High placebo response with TID dosing |

| Table 4: Summary of Efficacy Results in Psoriasis.[5][10] |

Rheumatoid Arthritis (NCT02858492):

-

Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP).

-

Results: There were no significant differences in the change in DAS28-CRP scores or in the proportion of patients achieving ACR20/50/70 responses between the treatment and placebo arms.[12][13]

| Outcome | This compound (60 mg BID/TID) | Placebo |

| DAS28-CRP Change from Baseline | Similar to placebo | - |

| ACR20/50/70 Response | Similar to placebo | - |

| Table 5: Summary of Efficacy Results in Rheumatoid Arthritis.[12][13] |

Ulcerative Colitis (NCT02903966):

-

Primary Endpoint: Change from baseline in Mayo Clinic Score.

-

Results: No significant differences in clinical remission, clinical response, or endoscopic improvement were observed between the this compound and placebo groups.[9][14] At day 85, 14% of patients in the this compound group achieved a Mayo endoscopic score of 0 or 1, compared to 11% in the placebo/open-label group.[14]

| Outcome | This compound (60 mg TID) | Placebo/Open-Label |

| Mayo Endoscopic Score of 0 or 1 (Day 85) | 14% | 11% |

| Clinical Remission (Day 85) | 9% | 11% |

| Table 6: Summary of Efficacy Results in Ulcerative Colitis.[9][14] |

Conclusion

This compound represents a pioneering effort in the therapeutic targeting of RIPK1 kinase for inflammatory diseases. Its discovery and preclinical development showcased a potent and selective inhibitor with a promising mechanism of action. The compound demonstrated excellent target engagement in early clinical studies. However, the lack of significant clinical efficacy in Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis led to the discontinuation of its development for these indications. The journey of this compound provides valuable insights into the complexities of translating a novel mechanism of action from preclinical models to clinical efficacy in complex human inflammatory diseases. Future research in this area may focus on different patient populations, combination therapies, or RIPK1 inhibitors with distinct properties.

References

- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 2. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]

- 12. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RIPK1 downregulation in keratinocyte enhances TRAIL signaling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2982772: A Deep Dive into its Impact on Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Developed for the treatment of chronic inflammatory diseases, it has been investigated in clinical trials for conditions including rheumatoid arthritis, plaque psoriasis, and ulcerative colitis.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical inflammatory signaling pathways, a compilation of its quantitative data, and detailed experimental methodologies. By inhibiting the kinase activity of RIPK1, this compound modulates downstream inflammatory processes, primarily by blocking necroptosis and influencing NF-κB signaling.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[3] This binding prevents the autophosphorylation and activation of RIPK1, a critical step in the signaling cascade initiated by tumor necrosis factor (TNF) and other inflammatory stimuli.[3] RIPK1 is a key regulator of inflammation and cell death, and its kinase activity is essential for the execution of necroptosis, a form of programmed necrosis.[1][5] By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptotic pathway and reduces the production of pro-inflammatory cytokines.[1][6]

Impact on Inflammatory Signaling Pathways

The primary impact of this compound is on the signaling pathways downstream of TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can dissociate from Complex I to form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3 and MLKL, leading to necroptosis. This compound's inhibition of RIPK1 kinase activity prevents the formation and activation of the necrosome, thereby inhibiting necroptotic cell death.

While the primary effect is on necroptosis, the inhibition of RIPK1 kinase activity can also modulate NF-κB signaling. Although RIPK1 scaffolding function is important for NF-κB activation, its kinase activity can also influence the magnitude and duration of the NF-κB response.

Below is a diagram illustrating the TNF-α signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| Human RIPK1 | ADP-Glo Kinase Assay | 16 | [2] |

| Monkey RIPK1 | ADP-Glo Kinase Assay | 20 | [2] |

| TNF-induced Necroptosis (U937 cells) | Cell Viability Assay | 6.3 | [5] |

Table 2: Summary of Clinical Trial Data for this compound

| Indication | Phase | Dosage | Key Findings | Reference |

| Healthy Volunteers | I | Single doses (0.1-120 mg), Repeat doses (20 mg QD to 120 mg BID) | Safe and well-tolerated. >90% RIPK1 target engagement with 60 mg and 120 mg BID regimens. | [7][8][9] |

| Rheumatoid Arthritis | IIa | 60 mg BID or TID for 84 days | No significant difference in DAS28-CRP scores or ACR20/50/70 response compared to placebo. | [4][10][11] |

| Plaque Psoriasis | IIa | 60 mg BID or TID for 84 days | Modest reduction in circulating inflammatory cytokines, but no meaningful clinical improvement in PASI score compared to placebo. | [8][12][13] |

| Ulcerative Colitis | IIa | 60 mg TID for 42 days | Well-tolerated, but no significant differences in histological disease activity or clinical efficacy compared to placebo. | [1][4][14][15] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 kinase by detecting the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Protocol:

-

Reagents: Recombinant human RIPK1 enzyme, ATP, kinase buffer, this compound (serially diluted), ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure: a. The kinase reaction is initiated by incubating the RIPK1 enzyme with ATP and varying concentrations of this compound in a kinase buffer. b. After a defined incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the unconsumed ATP. c. The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, the kinase activity. d. Luminescence is measured using a plate-reading luminometer. e. IC50 values are calculated by plotting the luminescence signal against the concentration of this compound.

Cellular Assay for Inhibition of TNF-α-Induced Necroptosis

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.

Workflow Diagram:

Protocol:

-

Cell Line: Human monocytic U937 cells are commonly used as they are sensitive to TNF-α-induced necroptosis.

-

Reagents: U937 cells, cell culture medium, this compound (serially diluted), TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure: a. U937 cells are seeded into 96-well plates. b. The cells are pre-treated with a range of concentrations of this compound for a short period. c. Necroptosis is then induced by the addition of TNF-α in combination with a pan-caspase inhibitor. The caspase inhibitor is necessary to block the apoptotic pathway, thereby shunting the signaling towards necroptosis. d. After an incubation period of approximately 24 hours, cell viability is assessed by adding a reagent that measures ATP levels, which correlate with the number of viable cells. e. The protective effect of this compound is quantified by determining the IC50 value from the dose-response curve.

NF-κB Reporter Gene Assay

This assay is used to determine the effect of this compound on the activation of the NF-κB transcription factor.

Workflow Diagram:

Protocol:

-

Cell Line and Reporter Construct: A suitable cell line, such as HEK293, is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

Reagents: Transfected cells, cell culture medium, this compound (serially diluted), an NF-κB inducer (e.g., TNF-α), and a luciferase assay system.

-

Procedure: a. The transfected cells are plated in a multi-well format. b. Cells are pre-incubated with different concentrations of this compound. c. NF-κB activation is stimulated by adding an inducer like TNF-α. d. After an appropriate incubation time, the cells are lysed, and a luciferase substrate is added. e. The resulting luminescence, which is proportional to the activity of the NF-κB-driven luciferase reporter, is measured. f. The inhibitory or modulatory effect of this compound on NF-κB signaling is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.

Conclusion

This compound is a well-characterized, selective inhibitor of RIPK1 kinase activity with a clear mechanism of action in blocking inflammatory signaling, particularly TNF-α-induced necroptosis. While preclinical and early clinical data demonstrated potent target engagement and a favorable safety profile, later-phase clinical trials in several inflammatory conditions did not show significant clinical efficacy at the doses tested. This technical guide provides a comprehensive overview of the available data on this compound, offering valuable insights for researchers and drug development professionals working on RIPK1 inhibition and related inflammatory pathways. The detailed experimental protocols and data summaries serve as a resource for designing future studies in this area.

References

- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 12. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2982772: A Technical Guide to its Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective, orally active, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream kinase that regulates inflammatory signaling pathways and programmed cell death, specifically necroptosis.[2][3] Dysregulation of RIPK1-mediated pathways has been implicated in a variety of human pathologies, including immune-mediated inflammatory diseases.[2][4] this compound binds to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its kinase activity.[1][5] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although clinical development of this compound for several inflammatory conditions was discontinued due to a lack of efficacy, its value as a research tool in preclinical studies remains significant for understanding the role of RIPK1 in various disease models.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | IC50 | Reference |

| ADP-Glo Kinase Assay | RIPK1 | Human | 16 nM | [8] |

| ADP-Glo Kinase Assay | RIPK1 | Monkey | 20 nM | [8] |

| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Human | 1.0 nM | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Stimulus | Endpoint | IC50 | Reference |

| HT-29 | Cytotoxicity | - | Cell Viability | > 50 µM | [8] |

| Ulcerative Colitis Explants | Cytokine Production | Spontaneous | IL-1β, IL-6 reduction | Concentration-dependent | [8] |

| MC38/gp100 | NF-κB Activation | TNFα | p-IκBα, p-RELA reduction | Concentration-dependent | [10] |

| H2023 | NF-κB Activation | TNFα | p-IκBα, p-RELA reduction | Concentration-dependent | [10] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Shock

| Dose (mg/kg, oral) | Protection from Temperature Loss (%) | Reference |

| 3 | 68 | [8] |

| 10 | 80 | [8] |

| 50 | 87 | [8] |

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Free Fraction in Blood (%) | Brain Penetration (%) | Reference |

| Rat | 4.2 | 4 | [8] |

| Dog | 11 | Not Reported | [8] |

| Cynomolgus Monkey | 11 | Not Reported | [8] |

| Human | 7.4 | Not Reported | [8] |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis pathway.

Caption: TNF-α signaling through RIPK1 leading to survival or cell death.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the in vitro potency of this compound using an ADP-Glo kinase assay.

Caption: Workflow for ADP-Glo in vitro kinase assay.

Experimental Workflow: Cellular NF-κB Activation Assay

This diagram illustrates the workflow for assessing the effect of this compound on TNF-α-induced NF-κB activation in a cellular context using Western blotting.

Caption: Workflow for NF-κB activation Western blot analysis.

Experimental Protocols

In Vitro Kinase Assays

1. ADP-Glo™ Kinase Assay for RIPK1

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add recombinant RIPK1 enzyme to the wells of a 96-well plate.

-

Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the reaction at 30°C for a defined period (e.g., 50 minutes).[1]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[1]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[1]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

2. Fluorescence Polarization (FP) Binding Assay for RIPK1

This assay directly measures the binding of an inhibitor to the kinase by detecting changes in the polarization of fluorescently labeled tracer.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add the fluorescein-labeled tracer to all wells at a fixed concentration (typically at its Kd).

-

Add the GST-RIPK1 kinase domain to all wells except for the negative controls.

-

Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to reach binding equilibrium.[4]

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the percent displacement of the tracer for each this compound concentration and determine the Ki or IC50 value.

-

Cellular Assays

1. Human Ulcerative Colitis Explant Culture

This ex vivo assay assesses the ability of this compound to reduce the spontaneous production of inflammatory cytokines from diseased tissue.

-

Materials:

-

Procedure:

-

Wash the biopsies with wash buffer (e.g., PBS with antibiotics).[5]

-

Place one biopsy per well in a 24-well plate containing culture medium.[5]

-

Add this compound at various concentrations to the culture medium.

-

Culture the explants for 24 hours at 37°C and 5% CO2.[6]

-

Collect the culture supernatants.

-

Measure the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6) in the supernatants using a suitable method like ELISA or a multiplex immunoassay.

-

Normalize cytokine levels to the total protein content of the biopsy tissue.[5]

-

2. NF-κB Activation Assay by Western Blot

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key downstream proteins.

-

Materials:

-

Cell line of interest (e.g., MC38/gp100 murine colon adenocarcinoma cells)[10]

-

This compound

-

TNF-α

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-IκBα, p-RELA (p65), and a loading control (e.g., actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pretreat the cells with various concentrations of this compound overnight.[10]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 2-5 minutes).[10]

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylation.

-

In Vivo Model

1. TNF-Induced Lethal Shock in Mice

This acute in vivo model evaluates the ability of this compound to protect against a systemic inflammatory response mediated by RIPK1.

-

Animals:

-

Male C57BL/6 mice[11]

-

-

Materials:

-

This compound

-

Recombinant murine TNF-α

-

Vehicle for oral dosing

-

-

Procedure:

-

Fast the mice overnight.

-

Administer this compound or vehicle orally 15 minutes prior to TNF-α challenge.[8]

-

Inject a lethal dose of TNF-α intravenously or intraperitoneally.

-

Monitor the core body temperature of the mice at regular intervals over several hours (e.g., 6 hours).[8]

-

The primary endpoint is the prevention of hypothermia, which is a hallmark of this shock model.

-

Calculate the percent protection from temperature loss for each treatment group compared to the vehicle control.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK1 kinase. The preclinical data demonstrate its ability to engage its target and modulate RIPK1-mediated signaling in vitro, ex vivo, and in vivo. While its clinical development for inflammatory diseases has been halted, the information gathered from its preclinical evaluation provides a valuable resource for researchers investigating the role of RIPK1 in health and disease. The experimental protocols and workflows detailed in this guide can serve as a foundation for designing and executing further preclinical studies utilizing this compound as a chemical probe to dissect the complex biology of RIPK1.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 Kinase Enzyme System [promega.sg]

- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSP70 protects against TNF-induced lethal inflammatory shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

GSK2982772: A Technical Guide on its Potential in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death pathways, including necroptosis, and has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical rationale, and clinical trial data in autoimmune diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis. Detailed experimental protocols for relevant animal models and visualizations of key signaling pathways are included to support further research and development in this area. While specific quantitative preclinical data for this compound in these models is not extensively published, this guide synthesizes the available information to provide a thorough understanding of its therapeutic potential.

Introduction to this compound and its Target: RIPK1

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular stress and inflammatory responses.[2] It functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1), as well as Toll-like receptors (TLRs).[2] The activation of RIPK1 can lead to two distinct cell death pathways: apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).[2] Necroptosis is a highly inflammatory mode of cell death, and its dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory disorders.[3] By inhibiting the kinase activity of RIPK1, this compound aims to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic intervention for autoimmune diseases.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of RIPK1, binding to the kinase domain and preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.

Signaling Pathway of RIPK1 Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for this compound.

Caption: RIPK1 Signaling Cascade and this compound Inhibition.

Preclinical and Clinical Development

This compound has been evaluated in a number of preclinical models and clinical trials for various autoimmune diseases.

Preclinical Evidence in Autoimmune Models

While specific quantitative data for this compound in animal models of autoimmune diseases are not extensively available in the public domain, the inhibition of RIPK1 has shown therapeutic potential in various preclinical studies. RIPK1 inhibitors have been demonstrated to reduce inflammation and disease severity in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] For instance, in a mouse model of alopecia areata, this compound delayed disease onset and reduced the infiltration of dendritic cells and CD8+ T cells.[5]

Clinical Trials

This compound has progressed to Phase II clinical trials for several autoimmune indications.

A Phase IIa study (NCT02858492) evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of this compound in patients with moderate to severe RA.[6]

Table 1: Summary of Phase IIa Study in Rheumatoid Arthritis

| Parameter | This compound (60 mg BID) | Placebo |

| Number of Patients | ~20 | ~10 |

| Primary Endpoint | Safety and Tolerability | - |

| Secondary Endpoints | PK, PD, Preliminary Efficacy | - |

| Key Efficacy Findings | No significant clinical improvement observed | - |

Note: This study did not demonstrate significant clinical efficacy at the dose tested.[7]

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT02903966) investigated this compound in patients with active UC.[8]

Table 2: Summary of Phase IIa Study in Ulcerative Colitis

| Parameter | This compound (60 mg TID) | Placebo |

| Number of Patients | 24 | 12 |

| Primary Endpoint | Safety and Tolerability | - |

| Key Efficacy Findings | No significant differences in efficacy observed between treatment groups.[8] | - |

| Histological Findings | No apparent differences in histological disease activity.[8] | - |

| Endoscopic Scores (Day 43) | 13% (3/24) achieved Mayo endoscopic scores of 0 or 1.[8] | 0% (0/12) achieved Mayo endoscopic scores of 0 or 1.[8] |

Note: This study did not meet its primary efficacy endpoints.[8]

This compound has also been investigated in patients with plaque psoriasis. A Phase IIa study showed that treatment with this compound resulted in reductions in epidermal thickness and infiltration of CD3+ T cells.[9] A subsequent study (NCT04316585) with a modified-release formulation aimed to achieve higher trough concentrations.[10]

Table 3: Summary of Phase II Study in Plaque Psoriasis (Modified-Release Formulation)

| Parameter | This compound (960 mg QD) | Placebo |

| Number of Patients | 19 | 10 |

| Adverse Events | Reported in 63% of patients.[10] | Reported in 60% of patients.[10] |

| Serious Adverse Events | One drug-related serious AE (acute kidney injury).[10] | None reported.[10] |

Experimental Protocols for Key Autoimmune Disease Models

Detailed methodologies for inducing and evaluating common autoimmune disease models are provided below. These protocols are standard in the field and provide a framework for assessing the efficacy of therapeutic agents like this compound.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. researchgate.net [researchgate.net]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

GSK2982772: A Technical Guide to Investigating the Role of RIPK1 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] This technical guide provides an in-depth overview of GSK2982772, a first-in-class, oral, selective inhibitor of RIPK1.[3] It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to probe the intricate role of RIPK1 in inflammatory processes. This document details the mechanism of action of this compound, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the complex signaling pathways involved.

This compound binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its catalytic activity.[3][4] This mode of action blocks RIPK1-mediated cell death (necroptosis) and the production of pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have explored its potential in conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][6][7]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data associated with this compound, facilitating easy comparison and reference.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | IC50 | Reference |

| RIPK1 | Human | ADP-Glo | 16 nM | [8] |

| RIPK1 | Monkey | ADP-Glo | 20 nM | [8] |

| RIPK1 | Human | FP Binding | > 10 nM | [1] |

| Benzothiazepinone 13 | ADP-Glo | 63 pM | [1] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Species | Dosing | Efficacy | Reference |

| TNF-induced lethal shock | Mouse | 3 mg/kg (oral) | 68% protection from temperature loss | [8] |

| TNF-induced lethal shock | Mouse | 10 mg/kg (oral) | 80% protection from temperature loss | [8] |

| TNF-induced lethal shock | Mouse | 50 mg/kg (oral) | 87% protection from temperature loss | [8] |

| TNF/zVAD-induced lethal shock | Mouse | 3 mg/kg (oral) | 13% protection from temperature loss | [8] |

| TNF/zVAD-induced lethal shock | Mouse | 10 mg/kg (oral) | 63% protection from temperature loss | [8] |

| TNF/zVAD-induced lethal shock | Mouse | 50 mg/kg (oral) | 93% protection from temperature loss | [8] |

Table 3: Clinical Trial Dosing of this compound

| Indication | Phase | Dosage | Duration | Reference |

| Plaque Psoriasis | IIa | 60 mg BID or TID | 84 days | [2] |

| Rheumatoid Arthritis | IIa | 60 mg BID or TID | 84 days | [7] |

| Ulcerative Colitis | IIa | 60 mg BID | 42 days | [3] |

| Healthy Volunteers | I | Single doses: 0.1-120 mg | Single administration | [4] |

| Healthy Volunteers | I | Repeat doses: up to 120 mg BID | 14 days | [4] |

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and the mechanism by which this compound exerts its inhibitory effects.

Caption: RIPK1 signaling downstream of TNFR1.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of this compound against RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

This compound

-

ATP

-

Substrate peptide

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In the wells of the assay plate, add the RIPK1 enzyme, the substrate peptide, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with RIPK1 in a cellular context.

Materials:

-

Human cell line expressing RIPK1 (e.g., HT-29)

-

This compound

-

Cell lysis buffer

-

Antibodies against RIPK1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into separate PCR tubes.

-

Heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration in the supernatant.

-

Perform SDS-PAGE and Western blotting using antibodies against RIPK1 and a loading control.

-

Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.

-

Plot the fraction of soluble RIPK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Recombinant murine TNF-alpha

-

This compound formulated for oral administration

-

Vehicle control

-

Rectal thermometer

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound or vehicle control orally at the desired doses.

-

After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNF-alpha via intraperitoneal or intravenous injection.

-

Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

-

Record survival rates over a defined period (e.g., 24 hours).

-

Analyze the data to determine the protective effect of this compound against TNF-induced hypothermia and mortality.

Caption: Workflow for the in vivo TNF-induced SIRS model.

Conclusion

This compound is a valuable and specific tool for investigating the kinase-dependent functions of RIPK1 in inflammation. Its well-characterized mechanism of action and availability of preclinical and clinical data make it a robust pharmacological inhibitor for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers aiming to elucidate the complex role of RIPK1 in health and disease, and to explore the therapeutic potential of its inhibition. As with any scientific tool, careful experimental design and data interpretation are paramount to generating meaningful and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmjopengastro.bmj.com [bmjopengastro.bmj.com]